

An In-depth Technical Guide to 2-Methylheptanal: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylheptanal*

Cat. No.: *B049883*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of **2-methylheptanal**, a branched aldehyde with applications in the fragrance and flavor industries. While the precise moment of its initial discovery remains historically nuanced, its development is intrinsically linked to the pioneering work on synthetic aldehydes in the late 19th and early 20th centuries. This document details the evolution of its synthesis, from early plausible routes rooted in the Guerbet reaction to modern industrial production via hydroformylation. Key experimental protocols and quantitative data are presented to offer a practical resource for researchers.

Introduction

2-Methylheptanal (C₈H₁₆O) is a saturated branched-chain aldehyde recognized for its characteristic fatty, green, and citrus-like aroma. This olfactory profile has led to its use as a fragrance ingredient in various consumer products. The history of **2-methylheptanal** is not marked by a singular discovery event but rather by the gradual advancement of organic synthesis techniques that enabled the creation of complex aldehydes. The early exploration of synthetic fragrance chemistry in the late 1800s and early 1900s, spurred by the desire to create

novel scents and replicate natural aromas, laid the groundwork for the eventual synthesis of molecules like **2-methylheptanal**.^{[1][2][3]}

The development of synthetic aldehydes revolutionized the perfume industry, offering perfumers a broader palette of notes to create more abstract and powerful fragrances.^{[4][5]} While iconic linear aldehydes like those used in Chanel No. 5 are well-documented, the development of branched aldehydes such as **2-methylheptanal** contributed to a more diverse and sophisticated range of available scents.

Historical Context and Discovery

The exact first synthesis of **2-methylheptanal** is not clearly documented in a single seminal publication. Its emergence is better understood within the context of two major advances in organic chemistry: the Guerbet reaction and the Oxo process (hydroformylation).

The Guerbet Reaction (1899): A Plausible Early Route

In 1899, Marcel Guerbet discovered a reaction that dimerizes a primary alcohol to a higher, β -alkylated alcohol at elevated temperatures in the presence of a base.^[6] This reaction provided a pathway to branched alcohols, which are direct precursors to branched aldehydes. The Guerbet reaction of butanol, for instance, could lead to the formation of 2-ethylhexanol, which upon oxidation would yield 2-ethylhexanal, a close structural analog of **2-methylheptanal**. It is highly probable that early explorations into the Guerbet reaction with different alcohol feedstocks would have produced a variety of branched alcohols, including 2-methylheptan-1-ol, the direct precursor to **2-methylheptanal**.

The Rise of Hydroformylation (1938)

The industrial landscape for aldehyde production was transformed with Otto Roelen's discovery of the hydroformylation reaction (also known as the oxo process) in 1938.^{[7][8]} This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a cobalt or rhodium catalyst. The hydroformylation of 1-hexene is a primary industrial route for the production of C7 aldehydes. While this reaction can produce the linear heptanal, it also yields the branched isomer, 2-methylhexanal.^{[9][10]} Through catalyst and process optimization, the formation of branched aldehydes like **2-methylheptanal** can be favored.

The widespread industrial adoption of hydroformylation from the mid-20th century onwards likely marks the point at which **2-methylheptanal** and similar branched aldehydes became commercially significant.

Physicochemical Properties

A summary of the key physicochemical properties of **2-methylheptanal** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[11] [12]
Molar Mass	128.21 g/mol	[11]
Density	0.809 g/cm ³	[11]
Boiling Point	163 °C at 760 mmHg	[11]
Melting Point	-76 °C	[11]
Flash Point	42.2 °C	[11]
Water Solubility	Slightly soluble	[11]
Vapor Pressure	2.11 mmHg at 25 °C	[11]
CAS Number	16630-91-4	[12]

Synthesis of 2-Methylheptanal

The synthesis of **2-methylheptanal** can be approached through several routes, with the most prominent being the hydroformylation of 1-hexene and the oxidation of 2-methylheptan-1-ol.

Industrial Production: Hydroformylation of 1-Hexene

The hydroformylation of 1-hexene is the dominant industrial method for producing C₇ aldehydes. The reaction produces a mixture of the linear n-heptanal and the branched isomer, 2-methylhexanal. The ratio of these isomers can be controlled by the choice of catalyst, ligands, and reaction conditions.

Reaction Scheme:

While this reaction primarily yields 2-methylhexanal, modifications in the process can lead to other isomers, including **2-methylheptanal**, though this is not the main product of this specific reaction. The direct synthesis of **2-methylheptanal** via hydroformylation would require a different starting olefin. However, the general principles and experimental setup are illustrative of the industrial synthesis of similar branched aldehydes.

Experimental Protocol: Representative Hydroformylation of 1-Hexene

The following is a representative laboratory-scale protocol for the hydroformylation of 1-hexene, which can be adapted to favor the formation of branched aldehydes.

Materials:

- 1-Hexene
- Rhodium-based catalyst precursor (e.g., Rh(CO)₂(acac))
- Phosphine ligand (e.g., triphenylphosphine)
- Solvent (e.g., toluene)
- Syngas (1:1 mixture of CO and H₂)
- High-pressure autoclave reactor equipped with a stirrer, gas inlet, and sampling valve

Procedure:

- The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
- The rhodium catalyst precursor and the phosphine ligand are dissolved in the solvent inside the reactor.
- 1-Hexene is added to the reactor.
- The reactor is sealed and purged several times with syngas to remove any residual air.

- The reactor is pressurized with syngas to the desired pressure (e.g., 20-50 bar).[9]
- The mixture is heated to the reaction temperature (e.g., 80-120 °C) with constant stirring.[10]
- The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).
- Upon completion, the reactor is cooled to room temperature and the excess pressure is carefully vented.
- The product mixture is collected and purified by distillation to separate the aldehydes from the catalyst and solvent.

Quantitative Data from a Representative Hydroformylation Experiment:

Parameter	Value	Reference
Catalyst	Rh-based	[9]
Ligand	Phosphine	[10]
Temperature	80-120 °C	[10]
Pressure	20-50 bar	[9]
Solvent	Toluene	[10]
Substrate	1-Hexene	[9]
Major Products	n-Heptanal, 2-Methylhexanal	[9]

Laboratory Synthesis: Oxidation of 2-Methylheptan-1-ol

A common and reliable laboratory-scale synthesis of **2-methylheptanal** involves the oxidation of its corresponding primary alcohol, 2-methylheptan-1-ol. This precursor alcohol can be synthesized via the Guerbet reaction or through a Grignard reaction between a suitable Grignard reagent and an aldehyde.

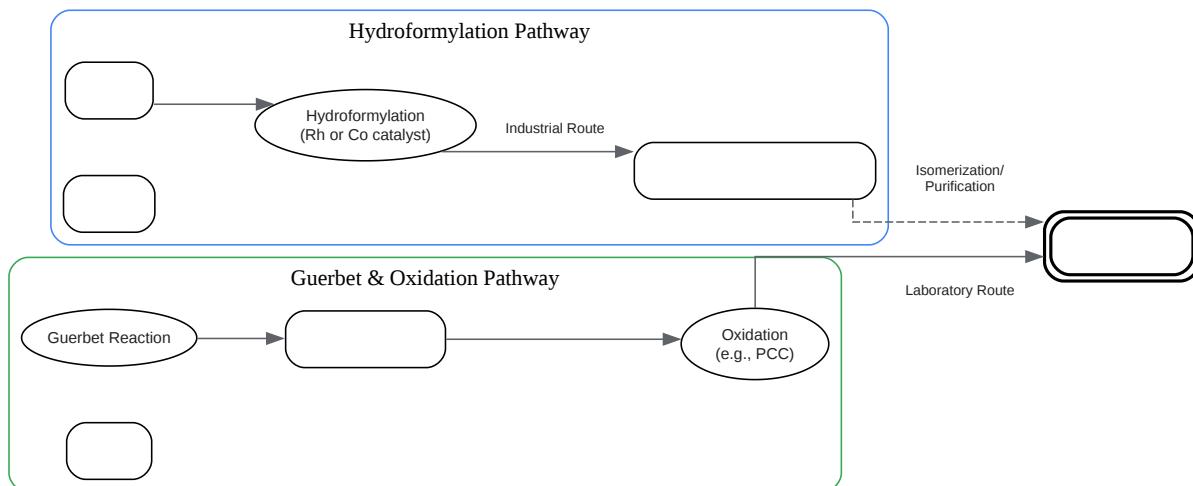
Reaction Scheme:

Experimental Protocol: Oxidation of a Secondary Alcohol (Representative)

The following is a representative protocol for the oxidation of a secondary alcohol to a ketone, which can be adapted for the oxidation of a primary alcohol like 2-methylheptan-1-ol to **2-methylheptanal** using milder oxidizing agents to prevent over-oxidation to the carboxylic acid.

[13]

Materials:


- 2-Methylheptan-1-ol
- Oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system)
- Anhydrous dichloromethane (solvent)
- Silica gel for purification

Procedure (using PCC):

- In a round-bottom flask under an inert atmosphere, pyridinium chlorochromate (PCC) is suspended in anhydrous dichloromethane.
- A solution of 2-methylheptan-1-ol in anhydrous dichloromethane is added to the PCC suspension in one portion.
- The mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield pure **2-methylheptanal**.

Synthesis Pathway Diagram

The following diagram illustrates the two primary synthetic routes to **2-methylheptanal**.

[Click to download full resolution via product page](#)

Synthesis pathways for **2-Methylheptanal**.

Conclusion

The history of **2-methylheptanal** is emblematic of the broader evolution of synthetic organic chemistry, particularly in the realm of fragrance and flavor compounds. While its specific discovery is not attributed to a single event, its synthesis became feasible with the advent of the Guerbet reaction and was later industrialized through the development of hydroformylation. This guide has provided a detailed overview of the historical context, physicochemical properties, and key synthetic methodologies for **2-methylheptanal**, offering a valuable resource for professionals in research and development. The provided experimental protocols and synthesis pathway diagram serve as a practical foundation for further investigation and application of this and similar branched aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aldehyde Facet: History, Chemistry, and Iconic Perfumes [blog.delacourte.com]
- 2. carrementbelle.com [carrementbelle.com]
- 3. sobfragrance.com [sobfragrance.com]
- 4. scentjourner.com [scentjourner.com]
- 5. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. Heptanal, 2-methyl- [webbook.nist.gov]
- 13. pure.rug.nl [pure.rug.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylheptanal: Discovery, History, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049883#discovery-and-history-of-2-methylheptanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com